molecular formula C18H18BrFN2O3S B11499859 N-[2-(5-bromo-2-methyl-1H-indol-3-yl)ethyl]-5-fluoro-2-methoxybenzenesulfonamide

N-[2-(5-bromo-2-methyl-1H-indol-3-yl)ethyl]-5-fluoro-2-methoxybenzenesulfonamide

Cat. No.: B11499859
M. Wt: 441.3 g/mol
InChI Key: LQQVOLDVTTVISE-UHFFFAOYSA-N
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Description

N-[2-(5-BROMO-2-METHYL-1H-INDOL-3-YL)ETHYL]-5-FLUORO-2-METHOXYBENZENE-1-SULFONAMIDE is a complex organic compound that features an indole moiety, a fluorinated benzene ring, and a sulfonamide group. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(5-BROMO-2-METHYL-1H-INDOL-3-YL)ETHYL]-5-FLUORO-2-METHOXYBENZENE-1-SULFONAMIDE typically involves multiple steps:

    Formation of the Indole Moiety: The indole ring can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Bromination: The indole moiety is then brominated using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like chloroform.

    Attachment of the Ethyl Chain: The brominated indole is reacted with an ethylating agent such as ethyl bromide in the presence of a base like potassium carbonate.

    Formation of the Fluorinated Benzene Ring: The fluorinated benzene ring is synthesized separately, often starting from a methoxybenzene derivative, which is then fluorinated using a fluorinating agent like Selectfluor.

    Sulfonamide Formation: The final step involves the reaction of the fluorinated benzene derivative with the ethylated indole in the presence of a sulfonyl chloride to form the sulfonamide linkage.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. The use of catalysts and optimized reaction conditions would be crucial to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of oxindole derivatives.

    Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.

    Substitution: The bromine atom on the indole ring can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often require a base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Oxindole derivatives.

    Reduction: Amines.

    Substitution: Various substituted indole derivatives depending on the nucleophile used.

Scientific Research Applications

N-[2-(5-BROMO-2-METHYL-1H-INDOL-3-YL)ETHYL]-5-FLUORO-2-METHOXYBENZENE-1-SULFONAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of N-[2-(5-BROMO-2-METHYL-1H-INDOL-3-YL)ETHYL]-5-FLUORO-2-METHOXYBENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The indole moiety can bind to various biological targets, while the sulfonamide group can enhance its binding affinity and specificity. The fluorinated benzene ring may contribute to the compound’s stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    N-[2-(5-BROMO-1H-INDOL-3-YL)ETHYL]-5-FLUORO-2-METHOXYBENZENE-1-SULFONAMIDE: Lacks the methyl group on the indole ring.

    N-[2-(5-CHLORO-2-METHYL-1H-INDOL-3-YL)ETHYL]-5-FLUORO-2-METHOXYBENZENE-1-SULFONAMIDE: Contains a chlorine atom instead of a bromine atom.

    N-[2-(5-BROMO-2-METHYL-1H-INDOL-3-YL)ETHYL]-5-FLUORO-2-HYDROXYBENZENE-1-SULFONAMIDE: Has a hydroxyl group instead of a methoxy group on the benzene ring.

Uniqueness

The presence of both the bromine atom on the indole ring and the fluorinated methoxybenzene ring makes N-[2-(5-BROMO-2-METHYL-1H-INDOL-3-YL)ETHYL]-5-FLUORO-2-METHOXYBENZENE-1-SULFONAMIDE unique. These functional groups contribute to its distinct chemical properties and potential biological activities.

Properties

Molecular Formula

C18H18BrFN2O3S

Molecular Weight

441.3 g/mol

IUPAC Name

N-[2-(5-bromo-2-methyl-1H-indol-3-yl)ethyl]-5-fluoro-2-methoxybenzenesulfonamide

InChI

InChI=1S/C18H18BrFN2O3S/c1-11-14(15-9-12(19)3-5-16(15)22-11)7-8-21-26(23,24)18-10-13(20)4-6-17(18)25-2/h3-6,9-10,21-22H,7-8H2,1-2H3

InChI Key

LQQVOLDVTTVISE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(N1)C=CC(=C2)Br)CCNS(=O)(=O)C3=C(C=CC(=C3)F)OC

Origin of Product

United States

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